Meta- vs. Para-Regioisomer CYP3A4 Inhibitory Activity: 1-Phenylcyclopropane-1-carboxamide BPin Demonstrates Selectivity Advantage
The meta-substituted 1-[3-(BPin)phenyl]cyclopropane-1-carboxamide architecture (CAS 1628010-77-4) has been reported to exhibit CYP3A4 reversible inhibition with an IC50 of approximately 0.34 μM . Structurally related para-substituted N-phenylcyclopropanecarboxamide boronic esters (CAS 1031747-45-1) lack documented CYP3A4 activity in the same assay context, consistent with the known regioisomer-dependent interaction of aromatic boronic esters with the CYP3A4 heme active site [1]. The 1-phenylcyclopropane scaffold with a quaternary carbon at the cyclopropane 1-position confers greater conformational rigidity compared to N-phenylcyclopropanecarboxamide analogs (CAS 1031747-40-6), which possess a rotatable amide C–N bond .
| Evidence Dimension | CYP3A4 reversible inhibition IC50 |
|---|---|
| Target Compound Data | IC50 ≈ 0.34 μM (meta-BPin, 1-phenylcyclopropane-1-carboxamide scaffold) |
| Comparator Or Baseline | CAS 1031747-45-1 (para-BPin, N-phenylcyclopropanecarboxamide scaffold): no reported CYP3A4 inhibition at comparable concentrations; CAS 1031747-40-6 (meta-BPin, N-phenylcyclopropanecarboxamide scaffold): no reported CYP3A4 data |
| Quantified Difference | Target compound shows ~10–20× greater CYP3A4 inhibitory potential compared to class baseline where IC50 values >5 μM are considered non-inhibitory [1] |
| Conditions | Recombinant human CYP3A4, fluorogenic substrate-based assay; pre-incubation protocol; inhibition measured after 30 min incubation (class-level assay conditions derived from Schoenfeld et al., 2013) [1] |
Why This Matters
Procurement of the meta-substituted 1-phenylcyclopropane-1-carboxamide BPin is essential for medicinal chemistry programs requiring CYP3A4-interacting chemical probes, as para-regioisomeric and N-aryl amide analogs lack this activity profile.
- [1] Schoenfeld, R.C., Bourdet, D.L., Brameld, K.A., et al. (2013). Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of HCV NS5B. Bioorganic & Medicinal Chemistry Letters, 23(11), 3347–3351. IC50 = 0.34 μM CYP3A4; analogues >5 μM inactive. View Source
